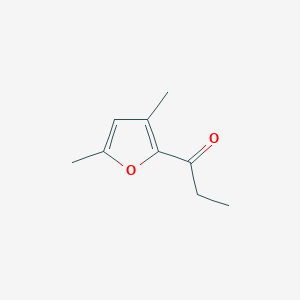

2-Propionyl-3,5-dimethylfuran

Vue d'ensemble

Description

2-Propionyl-3,5-dimethylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionyl-3,5-dimethylfuran typically involves the reaction of 2,4-dimethylfuran with propionic anhydride in the presence of a catalyst such as phosphoric acid. The reaction is carried out at elevated temperatures, around 60°C, for a couple of hours. The mixture is then cooled to room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propionyl-3,5-dimethylfuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted furans depending on the electrophile used.

Applications De Recherche Scientifique

Biofuel Applications

Energy Density and Combustion Properties

2-Propionyl-3,5-dimethylfuran is recognized for its high energy density and favorable combustion characteristics. It has been evaluated as an alternative fuel for internal combustion engines. The compound exhibits a research octane number (RON) of 119, making it comparable to conventional gasoline . Its immiscibility with water enhances its blending capability with gasoline, presenting a potential advantage over ethanol-based fuels.

Case Study: Engine Performance

A study assessed the performance of this compound in a diesel engine setup. The results indicated that the compound could effectively reduce emissions while maintaining power output comparable to traditional diesel fuels. The study highlighted the potential for using this furan derivative in premixed flames, where it showed promising results in terms of combustion efficiency and reduced particulate matter emissions .

Chemical Synthesis

Platform Chemical for Derivatives

this compound serves as a platform chemical for synthesizing various derivatives through reactions such as Diels–Alder cycloadditions and oligomerization processes. These reactions can yield valuable products including aromatic compounds and polymers .

Table 1: Synthesis Pathways of Derivatives from this compound

| Reaction Type | Product Derivative | Reference |

|---|---|---|

| Diels–Alder | Benzene derivatives | |

| Oligomerization | Macrocyclic ethers | |

| Ring-opening | Multifunctional derivatives |

Environmental Applications

Ozone Reaction Mechanisms

Research has explored the atmospheric chemistry of furan derivatives, including this compound. Studies indicate that these compounds undergo ozonolysis, contributing to the understanding of biomass burning emissions and their environmental impact. The reaction mechanisms are crucial for developing atmospheric models that predict the behavior of such compounds in wildfire smoke plumes .

Case Study: Atmospheric Modeling

An experimental study investigated the ozonolysis kinetics of this compound under controlled conditions. The findings revealed significant reactivity with ozone, suggesting that this compound plays a role in nighttime atmospheric chemistry related to biomass burning . This insight is vital for refining models that assess air quality and pollutant dispersion.

Toxicological Considerations

As with many chemical compounds, understanding the toxicological profile of this compound is essential for its safe application. Research indicates that while it can serve as an effective biofuel, its potential environmental impacts must be carefully evaluated to avoid issues similar to those experienced with other biofuels like methyl tert-butyl ether (MTBE) .

Mécanisme D'action

The mechanism of action of 2-Propionyl-3,5-dimethylfuran involves its interaction with various molecular targets. The propionyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The furan ring’s aromatic nature allows it to engage in π-π interactions and other non-covalent interactions with biological macromolecules .

Comparaison Avec Des Composés Similaires

2,5-Dimethylfuran: A related compound with similar structural features but lacking the propionyl group.

2-Propionylfuran: Similar to 2-Propionyl-3,5-dimethylfuran but without the additional methyl groups on the furan ring.

3,5-Dimethylfuran: Another related compound with methyl groups but no propionyl group.

Uniqueness: this compound is unique due to the presence of both the propionyl group and the methyl groups on the furan ring.

Activité Biologique

2-Propionyl-3,5-dimethylfuran (CAS No. 75426-42-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current state of research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a furan ring with propionyl and dimethyl substituents, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The propionyl group can participate in nucleophilic reactions, potentially influencing metabolic pathways. Research indicates that this compound may exhibit antioxidant , anti-inflammatory , and antimicrobial properties .

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage and may contribute to its therapeutic potential in various diseases .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines, suggesting a role in managing conditions characterized by chronic inflammation .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent .

Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed that this compound significantly reduced the concentration of free radicals, indicating strong antioxidant activity .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in TNF-alpha levels. This suggests that the compound effectively inhibits inflammatory signaling pathways .

| Treatment Group | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 150 |

| LPS | 300 |

| LPS + Compound | 80 |

Study 3: Antimicrobial Activity

A screening study assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Propriétés

IUPAC Name |

1-(3,5-dimethylfuran-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-4-8(10)9-6(2)5-7(3)11-9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKICBCSIEOCHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(O1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.